2-(2,4-Dinitrophenyl)ethanol

概要

説明

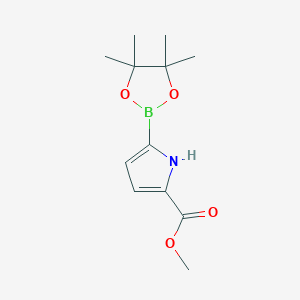

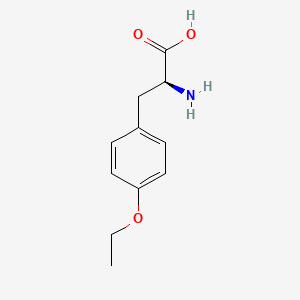

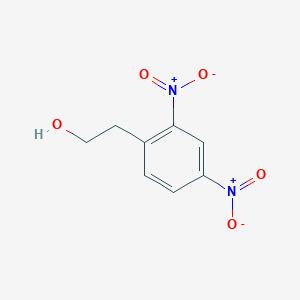

“2-(2,4-Dinitrophenyl)ethanol” is a chemical compound with the molecular formula C8H8N2O5 . Its average mass is 212.160 Da and its monoisotopic mass is 212.043320 Da . It is also known by other names such as “2-(2,4-Dinitrophenyl)ethan-1-ol”, “2-(2,4-Dinitro-phenyl)-ethanol”, and "2,4-Dinitrophenyl Ethyl Alcohol" .

Synthesis Analysis

The synthesis of “2-(2,4-Dinitrophenyl)ethanol” has been reported in various studies . It has been synthesized in two forms, raw and pure products, which were analyzed by FTIR spectroscopy, 1H-NMR and 13C-NMR spectroscopy, elemental analysis, gas chromatography, mass spectrometry, and high-performance liquid chromatography .

Molecular Structure Analysis

The molecular structure of “2-(2,4-Dinitrophenyl)ethanol” has been analyzed using various techniques . The compound has a density of 1.5±0.1 g/cm3, a boiling point of 376.5±27.0 °C at 760 mmHg, and a flash point of 167.1±12.2 °C . It has 7 H bond acceptors, 1 H bond donor, and 4 freely rotating bonds .

Chemical Reactions Analysis

The chemical reactions involving “2-(2,4-Dinitrophenyl)ethanol” have been studied . For instance, 2,4-Dinitrophenol first attaches at the carbon-oxygen double bond to give an intermediate compound which then loses a molecule of water and results in the formation of a condensed chromogen .

Physical And Chemical Properties Analysis

“2-(2,4-Dinitrophenyl)ethanol” has several physical and chemical properties. It has a molar refractivity of 50.4±0.3 cm3, a polar surface area of 112 Å2, and a molar volume of 143.4±3.0 cm3 . It also has a polarizability of 20.0±0.5 10-24 cm3 and a surface tension of 67.8±3.0 dyne/cm .

科学的研究の応用

1. Uncoupling of Oxidative Phosphorylation

- Application Summary : DNE is used in the study of the mechanism of uncoupling of oxidative phosphorylation. It has been observed that DNE does not stimulate the breakdown of the soluble high energy intermediate of oxidative phosphorylation .

- Methods of Application : The study was conducted using oxidative phosphorylation isolated from Alcaligenes faecalis extracts .

- Results : The coupling enzyme is prevented from reassociation with the electron transport particles by DNE. After the intermediate is broken down by other reactions, no more can be formed because DNE prevents the reassociation of coupling enzyme with the electron transport particles .

2. Plasticizer for Propellants

- Application Summary : DNE can be considered as a suitable plasticizer for propellants based on cellulose acetate .

- Methods of Application : DNE was synthesized in two forms, raw and pure products, which were analyzed by FTIR spectroscopy, 1H-NMR and 13C-NMR spectroscopy, elemental analysis, gas chromatography, mass spectrometry and high-performance liquid chromatography .

- Results : The raw product containing a small amount of impurity has better thermal stability than the pure product .

3. Analysis of Monosaccharides

- Application Summary : DNE is used in derivatization procedures for the analysis of monosaccharides, such as glucose .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

4. Colorimetric Approaches to Drug Analysis

- Application Summary : DNE is used in colorimetric approaches to drug analysis. The colorimetric procedures are statistically validated and reported in various quality control laboratories .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

5. Synthesis of Dinitrophenyl Hydrazone Derivatives

- Application Summary : DNE is used in the synthesis of 2,4-dinitrophenyl hydrazone derivatives of 4-methoxyphenyl propenone chalcones .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

6. Physical and Chemical Properties

- Application Summary : DNE is studied for its physical and chemical properties, such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

7. Colorimetric Approaches to Drug Analysis

- Application Summary : DNE is used in colorimetric approaches to drug analysis. The colorimetric procedures are statistically validated and reported in various quality control laboratories .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

8. Synthesis of Dinitrophenyl Hydrazone Derivatives

- Application Summary : DNE is used in the synthesis of 2,4-dinitrophenyl hydrazone derivatives of 4-methoxyphenyl propenone chalcones .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

9. Physical and Chemical Properties

- Application Summary : DNE is studied for its physical and chemical properties, such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others .

- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .

- Results : The results or outcomes obtained were not detailed in the source .

Safety And Hazards

The safety data sheet for “2-(2,4-Dinitrophenyl)ethanol” suggests that it should be handled with care . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves should be worn when handling this compound .

特性

IUPAC Name |

2-(2,4-dinitrophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c11-4-3-6-1-2-7(9(12)13)5-8(6)10(14)15/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AONMTYOVKUOHQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474106 | |

| Record name | 2-(2,4-dinitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,4-Dinitrophenyl)ethanol | |

CAS RN |

4836-69-5 | |

| Record name | 2-(2,4-dinitrophenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。